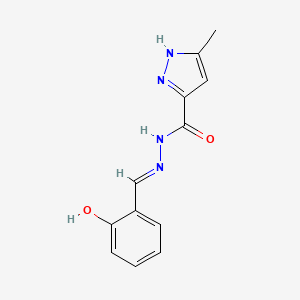

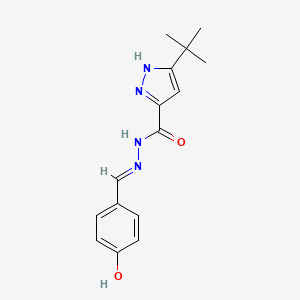

N'-(2-Hidroxibencilideno)-3-metil-1H-pirazol-5-carbohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of a primary amine with a carbonyl group . In one study, Schiff base ligands were synthesized by stirring metal acetates with Schiff base ligands obtained from the condensation reaction of 2-amino-6-chloro-4-nitrophenol with various salicylaldehyde derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .Chemical Reactions Analysis

Schiff bases are known for their ability to form stable complexes with a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized based on their numerous unique physical, chemical, and spectral properties . For instance, the thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C and give metal oxide as an end product .Mecanismo De Acción

Target of Action

The primary target of N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of HIV, making it a promising target for antiretroviral therapy .

Mode of Action

This compound inhibits the RNase H function of HIV-1 RT, which is essential for viral replication . It has been shown to retain full potency against certain NNRTI-resistant variants of the virus . Docking calculations suggest that the compound binds within the RNase H domain in a position different from other selective RNase H inhibitors .

Biochemical Pathways

The inhibition of RNase H function disrupts the reverse transcription step in the HIV-1 life cycle, thereby preventing the virus from replicating . This affects the overall viral proliferation pathway, leading to a reduction in viral load.

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 replication, which could potentially lead to a decrease in viral load and a slowdown in the progression of the disease . This could have significant implications for the treatment of HIV, particularly in cases where the virus has developed resistance to other antiretroviral drugs .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

HMP has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. HMP is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, HMP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, HMP has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Direcciones Futuras

There are several future directions for research on HMP. One area of research is the development of novel formulations that improve the solubility and bioavailability of HMP. Another area of research is the investigation of HMP's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of HMP and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of HMP in humans.

Métodos De Síntesis

The synthesis of HMP involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The reaction mixture is then heated under reflux conditions for a few hours, and the resulting product is purified by recrystallization.

Aplicaciones Científicas De Investigación

Estudios de ultrasonidos {svg_1}

La velocidad ultrasónica y la densidad de las bases de Schiff N–(2-hidroxibencilideno)-3-sustituidas de piridina-2-amina se han medido en una mezcla binaria de dioxano-agua a 293, 297 y 300 K {svg_2}. Esto ayuda a comprender las interacciones moleculares que ocurren entre las moléculas de agua y las moléculas de disolvente orgánico con las bases de Schiff sustituidas {svg_3}.

Investigación acústica {svg_4}

El estudio de los parámetros acústicos como la velocidad ultrasónica (V), la compresibilidad adiabática (βs), el volumen molar aparente (fv) y la longitud libre intermolecular (Lf) mediante mediciones interferométricas ultrasónicas refleja la interacción estructural de las moléculas de agua y las moléculas de disolvente orgánico con las bases de Schiff sustituidas {svg_5}.

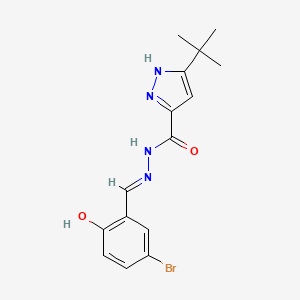

Inhibición de la ureasa {svg_6}

Se sintetizaron nuevos derivados de N′ bencilideno-4- (terc-butil)benzohidrazida y se evaluaron para la inhibición in vitro de la ureasa {svg_7}. Todos los derivados sintetizados demostraron buenas actividades inhibitorias en el rango de IC 50 = 13,33 ± 0,58–251,74 ± 6,82 µM en comparación con la tiourea estándar que tiene IC 50 = 21,14 ± 0,425 µM {svg_8}.

Síntesis {svg_9}

Se ha producido una (E)-N’-(2-hidroxibencilideno)-hidrazincarbotio hidrazida, a saber, (2-hidroxi B) HCT utilizando 2-hidroxibenzaldehído y tiocarbohidrazida con la ayuda de luz de microondas sin utilizar disolventes {svg_10}.

Propiedades

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-6-10(15-14-8)12(18)16-13-7-9-4-2-3-5-11(9)17/h2-7,17H,1H3,(H,14,15)(H,16,18)/b13-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESBSEAURWKLQQ-NTUHNPAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-5-{(3-hydroxy-4-methoxyphenyl)[4-hydroxy-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-3-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B604472.png)

![3,5-dibromo-2,4-dihydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B604475.png)

![2-{2-[(5-Bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B604476.png)

![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-toluidino)acetohydrazide](/img/structure/B604478.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B604482.png)

![Benzaldehyde, 5-bromo-2-hydroxy-, 2-[2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-7-(2-propen-1-yl)-1H-purin-8-yl]hydrazone](/img/structure/B604483.png)

![2-chloro-N-(2-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B604484.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B604485.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B604486.png)